3-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
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Overview
Description
3-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride is a chemical compound belonging to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds
Mechanism of Action
Mode of Action
It’s known that the compound is synthesized through a coupling of 2-aminopyridine with phenylacetophenones, phenylacetones, or β-tetralone in the presence of cbrcl3 . The 2-aminopyridine acts as an α-bromination shuttle by transferring Br from CBrCl3 to the α-carbon of the carbonyl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with phenylacetic acid in the presence of a dehydrating agent, followed by hydrochloric acid treatment to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves the use of catalysts and solvents to facilitate the reaction and purification steps.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its biological activity, including antimicrobial and antitubercular properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Comparison with Similar Compounds
3-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride is compared with other similar compounds, such as 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid and other imidazo[1,2-a]pyridine derivatives These compounds share structural similarities but may differ in their biological activity and applications
List of Similar Compounds
2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid
Imidazo[1,2-a]pyridine derivatives
Other phenyl-substituted imidazo[1,2-a]pyridines
This detailed article provides an overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-phenylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2.ClH/c17-14(18)12-13(10-6-2-1-3-7-10)16-9-5-4-8-11(16)15-12;/h1-9H,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBSFZCXNLIPEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3N2C=CC=C3)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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